molecular formula C8H7BrINO2 B12273562 5-Bromo-2-iodonicotinicAcid

5-Bromo-2-iodonicotinicAcid

Cat. No.: B12273562
M. Wt: 355.95 g/mol
InChI Key: ONIZEOWVZXIJDG-UHFFFAOYSA-N
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Description

5-Bromo-2-iodonicotinic acid is a halogenated derivative of nicotinic acid, which is a form of vitamin B3. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodonicotinic acid typically involves halogenation reactions. One common method starts with nicotinic acid, which undergoes bromination followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of suitable catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production of 5-Bromo-2-iodonicotinic acid can be scaled up using optimized synthetic routes that ensure high yield and purity. The process involves multiple steps, including halogenation and purification, to achieve the desired product. The reaction conditions are carefully controlled to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodonicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is often a biaryl compound .

Scientific Research Applications

5-Bromo-2-iodonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodonicotinic acid involves its reactivity with various molecular targets. In cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts. These reactions lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyrimidine: Another halogenated compound used in cross-coupling reactions.

    5-Bromo-2-chloronicotinic acid: A similar compound with chlorine instead of iodine.

Uniqueness

5-Bromo-2-iodonicotinic acid is unique due to its specific halogenation pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds .

Properties

Molecular Formula

C8H7BrINO2

Molecular Weight

355.95 g/mol

IUPAC Name

ethyl 5-bromo-2-iodopyridine-3-carboxylate

InChI

InChI=1S/C8H7BrINO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3

InChI Key

ONIZEOWVZXIJDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)I

Origin of Product

United States

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